Enhanced Lipophilicity (logP) of 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol vs. Unsubstituted 4-Methyl-4H-1,2,4-triazole-3-thiol
5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol exhibits a significantly higher calculated logP (1.76) compared to the unsubstituted parent analog, 4-methyl-4H-1,2,4-triazole-3-thiol (CAS 24854-43-1), which has an estimated logP of 0.11. This 1.65 log unit increase corresponds to an approximate 45-fold greater partition coefficient in octanol/water, quantitatively demonstrating the profound impact of the cyclopentyl substituent on lipophilicity .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Calculated logP = 1.76 |
| Comparator Or Baseline | 4-methyl-4H-1,2,4-triazole-3-thiol (Calculated logP = 0.11) |
| Quantified Difference | ΔlogP = +1.65 (≈45-fold increase in lipophilicity) |
| Conditions | Predicted logP values using standard computational models; conditions not specified. |
Why This Matters
This quantitative difference in lipophilicity is critical for predicting membrane permeability, absorption, and distribution in biological systems, making this compound a more suitable scaffold for targeting intracellular or CNS-penetrant drugs.
